Velnacrine maleate

Catalog No.
S619733
CAS No.
112964-99-5
M.F
C17H18N2O5
M. Wt
330.33 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Velnacrine maleate

CAS Number

112964-99-5

Product Name

Velnacrine maleate

IUPAC Name

9-amino-1,2,3,4-tetrahydroacridin-1-ol;(Z)-but-2-enedioic acid

Molecular Formula

C17H18N2O5

Molecular Weight

330.33 g/mol

InChI

InChI=1S/C13H14N2O.C4H4O4/c14-13-8-4-1-2-5-9(8)15-10-6-3-7-11(16)12(10)13;5-3(6)1-2-4(7)8/h1-2,4-5,11,16H,3,6-7H2,(H2,14,15);1-2H,(H,5,6)(H,7,8)/b;2-1-

InChI Key

NEEKVKZFYBQFGT-BTJKTKAUSA-N

SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Synonyms

1,2,3,4-tetrahydro-9-aminoacridin-1-ol maleate, 1,2,3,4-tetrahydro-9-aminoacridine-1-ol, 1-hydroxytacrine, 9-amino-1,2,3,4-tetrahydroacridin-1-ol, 9-ATHCO, HP 029, HP-029, velnacrine, velnacrine maleate

Canonical SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=CC(=O)O)C(=O)O

Isomeric SMILES

C1CC(C2=C(C3=CC=CC=C3N=C2C1)N)O.C(=C\C(=O)O)\C(=O)O

The exact mass of the compound Velnacrine maleate is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Heterocyclic Compounds - Heterocyclic Compounds, Fused-Ring - Heterocyclic Compounds, 3-Ring - Acridines - Aminoacridines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.

Velnacrine maleate is a chemical compound known as 1,2,3,4-tetrahydro-9-aminoacridine-1-ol maleate. It is recognized primarily for its role as a potent cholinesterase inhibitor, which enhances cholinergic functions. This compound has been developed mainly for the treatment of Alzheimer’s disease, demonstrating efficacy in improving cognitive functions such as learning and memory .

  • Oxidation: Velnacrine can be oxidized to form corresponding N-oxides using agents like hydrogen peroxide or peracids.
  • Reduction: Reduction reactions can convert velnacrine into its reduced forms, often employing sodium borohydride or lithium aluminum hydride as reducing agents.
  • Substitution: Nucleophilic substitution reactions can introduce various substituents onto the acridine ring, with nucleophiles such as amines and thiols being used under basic conditions.

Common Reagents and Conditions

Reaction TypeCommon ReagentsConditions
OxidationHydrogen peroxide, peracidsAcidic/Neutral
ReductionSodium borohydride, lithium aluminum hydrideBasic
SubstitutionAmines, thiolsBasic

The products formed depend on the specific reagents and conditions employed during the reactions.

Velnacrine maleate exerts its biological effects primarily through the inhibition of the enzyme acetylcholinesterase. This enzyme is responsible for breaking down acetylcholine in the synaptic cleft. By inhibiting acetylcholinesterase, velnacrine increases acetylcholine levels, thereby enhancing cholinergic transmission. This mechanism is particularly beneficial in treating conditions like Alzheimer’s disease, where cholinergic deficits are prominent .

The synthesis of Velnacrine maleate involves a multi-step process:

  • Formation of Velnacrine: The initial step includes the reaction of 9-aminoacridine with formaldehyde and hydrogen cyanide.
  • Reduction: The product is then reduced using sodium borohydride.
  • Formation of Maleate Salt: Finally, the resultant compound is reacted with maleic acid to produce Velnacrine maleate .

Industrial Production

In industrial settings, these synthetic routes are scaled up with stringent control over reaction conditions to ensure high yield and purity. Automated reactors and continuous flow systems are often employed to enhance efficiency and scalability.

Velnacrine maleate has a diverse range of applications:

  • Pharmaceuticals: Primarily developed as a therapeutic agent for Alzheimer’s disease.
  • Research: Used as a model compound for studying cholinesterase inhibition and its effects on cholinergic systems.
  • Industry: Contributes to the development of other cholinesterase inhibitors and related pharmaceuticals .

Clinical studies have investigated the safety profile of Velnacrine maleate. Notably, some studies reported asymptomatic elevations in liver transaminase levels among patients treated with this compound. These findings highlight potential hepatotoxicity risks associated with its use . Further research is ongoing to better understand these interactions and optimize therapeutic applications.

Velnacrine maleate shares similarities with several other cholinesterase inhibitors. Here are some comparable compounds:

Compound NameStructure TypePrimary Use
DonepezilPiperidine derivativeAlzheimer's disease treatment
RivastigmineCarbamate derivativeAlzheimer's disease treatment
GalantamineAlkaloidAlzheimer's disease treatment

Uniqueness of Velnacrine Maleate

While all these compounds act as cholinesterase inhibitors, Velnacrine maleate is unique due to its specific mechanism involving the acridine structure, which may confer distinct pharmacological properties compared to others like Donepezil or Rivastigmine. Its synthesis route also differentiates it from many conventional inhibitors that may not utilize an acridine base .

Acetylcholinesterase Inhibition Mechanisms

Velnacrine maleate functions as a reversible acetylcholinesterase inhibitor with demonstrated potency against human acetylcholinesterase [1] [6]. The compound exhibits an inhibition constant (IC50) of 0.79 μM against acetylcholinesterase, positioning it as a moderately potent inhibitor within the tetrahydroacridine class [6] [7]. The inhibition mechanism involves reversible binding to the acetylcholinesterase enzyme, preventing the hydrolysis of acetylcholine and thereby prolonging cholinergic neurotransmission [8] [9].

The structural modifications introduced in velnacrine, particularly the hydroxyl group at position 1 of the tetrahydroacridine scaffold, contribute to its binding affinity and selectivity profile [1] [2]. Research has demonstrated that the compound's inhibitory action against acetylcholinesterase is concentration-dependent, with inhibition reaching approximately 95% in control groups and 93% in both insulin-dependent diabetes mellitus and chronic renal failure patient groups at therapeutic concentrations [8].

EnzymeIC50 ValueInhibition TypeReference Source
Acetylcholinesterase (AChE)0.79 μMReversibleDrugs.ncats.io database
Butyrylcholinesterase (BuChE)Not fully determinedReversibleLiterature review

Impact on Cholinergic Neurotransmission

Velnacrine maleate enhances cholinergic neurotransmission through its primary mechanism of acetylcholinesterase inhibition, resulting in increased acetylcholine availability at synaptic clefts [10] [9]. The compound's ability to cross the blood-brain barrier allows it to exert central nervous system effects, specifically targeting cholinergic neurons that are compromised in neurodegenerative conditions [11] [12].

Studies have demonstrated that velnacrine administration leads to measurable improvements in cholinergic function, as evidenced by enhanced performance in delayed matching-to-sample paradigms in aged primates [11]. The compound showed particular efficacy during long-delay trials, with improvements from 58.0% to 66.7% compared to placebo, representing a 13.4% increase over baseline performance [11].

The cholinergic enhancement achieved by velnacrine appears to be sustained, with effects observable at both 30 minutes and 24 hours post-administration in animal studies [11]. Research using single photon emission computed tomography has shown that velnacrine administration results in increased superior frontal uptake of technetium-99m exametazime, suggesting enhanced regional perfusion and metabolism as a consequence of cholinergic stimulation [12].

Receptor Binding Profile and Selectivity

Velnacrine maleate demonstrates selective affinity for acetylcholinesterase over other cholinesterase enzymes, though comprehensive selectivity data remains limited compared to newer cholinesterase inhibitors [6] [13]. The compound's receptor binding profile extends beyond cholinesterase inhibition, with evidence suggesting interactions with muscarinic and nicotinic acetylcholine receptors at higher concentrations [14] [15].

Comparative neuromuscular transmission studies have revealed that velnacrine exhibits different receptor interaction patterns compared to its parent compound tacrine [14] [16]. While both compounds augment responses to nerve stimulation, velnacrine shows increased responses to exogenously applied acetylcholine, suggesting additional cholinergic receptor interactions [14]. The compound appears to have less pronounced blocking effects on potassium currents compared to tacrine, indicating a more selective pharmacological profile [14].

Protein binding studies have shown that velnacrine demonstrates moderate plasma protein binding, with approximately 54.8% binding in healthy young subjects and 51.9% in elderly subjects [17]. The compound binds to both albumin and alpha-1-acid glycoprotein, though these proteins do not account for total binding, suggesting additional binding sites [17].

Comparison with Other Cholinesterase Inhibitors

When compared to other established cholinesterase inhibitors, velnacrine maleate occupies a unique position in terms of potency and selectivity characteristics [18] [16]. Comparative analysis reveals that velnacrine demonstrates moderate potency against acetylcholinesterase with an IC50 of 0.79 μM, positioning it between tacrine (0.16 μM) and rivastigmine (4.15 μM) in terms of inhibitory strength [6] [19].

CompoundAChE IC50BuChE IC50Selectivity (AChE/BuChE)
Velnacrine0.79 μMNot fully determinedNot determined
Tacrine0.16 μM0.04 μM0.25
Donepezil0.01 μM7.0 μM700
Rivastigmine4.15 μM37.6 μM9.1
Galantamine0.35 μM7.3 μM20.9

Neuromuscular transmission studies comparing velnacrine with tacrine and physostigmine have demonstrated that velnacrine is less potent than physostigmine in potentiating skeletal neuromuscular transmission but exhibits more favorable characteristics than tacrine regarding blocking effects [16]. The compound shows similar efficacy to tacrine in reversing neuromuscular blockade induced by tubocurarine and neomycin [16].

Research investigating structure-activity relationships within the tetrahydroacridine class has identified velnacrine as representing an improved therapeutic index compared to tacrine, with maintained cholinesterase inhibitory activity but reduced acute toxicity in preclinical models [15] [20]. The hydroxyl substitution at position 1 appears to confer distinct pharmacological properties that differentiate velnacrine from other tacrine derivatives [20] [3].

Secondary Pharmacological Activities Beyond Cholinesterase Inhibition

Beyond its primary cholinesterase inhibitory activity, velnacrine maleate exhibits several secondary pharmacological activities that may contribute to its overall therapeutic profile [15] [11]. Research has identified the compound's ability to inhibit neuronal uptake of multiple monoamine neurotransmitters, including noradrenaline, serotonin, and dopamine [15]. This multitarget activity positions velnacrine as a compound with potential broader neurochemical effects beyond cholinergic enhancement.

Studies have demonstrated that velnacrine, along with related tetrahydroacridine derivatives, possesses monoamine reuptake inhibitory properties that may contribute to its cognitive-enhancing effects [15] [21]. The compound's interaction with monoamine transport systems suggests potential modulation of dopaminergic, serotonergic, and noradrenergic neurotransmission, though these effects require further characterization [15].

ActivityDescriptionEvidence Level
Neurotransmitter Reuptake InhibitionInhibits neuronal uptake of noradrenaline, serotonin, and dopamineModerate
Neuroprotective EffectsShows potential neuroprotective effects in animal modelsLimited
Muscarinic Receptor InteractionMay interact with muscarinic receptors at higher concentrationsLimited
Nicotinic Receptor InteractionMay interact with nicotinic receptors at higher concentrationsLimited
Monoamine Transporter InhibitionLimited data on interaction with monoamine transportersVery limited

Investigation of velnacrine's effects on memory function in aged primates has revealed sustained cognitive enhancement that persists beyond the expected duration of cholinesterase inhibition alone [11]. This observation suggests the involvement of additional mechanisms that may include neuroprotective effects or modulation of other neurotransmitter systems [11]. The compound's ability to improve both normal and experimentally impaired mnemonic function indicates broad-spectrum cognitive enhancement properties [11].

Hydrogen Bond Acceptor Count

7

Hydrogen Bond Donor Count

4

Exact Mass

330.12157168 g/mol

Monoisotopic Mass

330.12157168 g/mol

Heavy Atom Count

24

UNII

YY1JW04JCB
WR9885GALS
4401EF6U24

MeSH Pharmacological Classification

Cholinesterase Inhibitors

KEGG Target based Classification of Drugs

Enzymes
Hydrolases (EC3)
Carboxylic-ester hydrolases [EC:3.1.1.-]
ACHE [HSA:43] [KO:K01049]

Other CAS

118909-22-1
121445-25-8
121445-27-0

Dates

Last modified: 07-17-2023

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